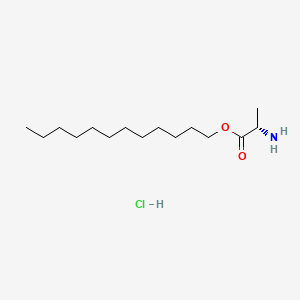

Alanine, dodecyl ester, hydrochloride

Description

Contextualization within Amino Acid Ester Hydrochlorides

Alanine (B10760859), dodecyl ester, hydrochloride is a member of the broader class of compounds known as amino acid ester hydrochlorides. These are derivatives of amino acids where the carboxylic acid functional group (-COOH) has been converted into an ester (-COOR) through a reaction with an alcohol. wanabio.comub.edu The resulting amino acid ester is typically stabilized and made more soluble in certain solvents by forming a hydrochloride salt with hydrochloric acid, which protonates the amino group (-NH₂). quora.com

The synthesis of these compounds generally involves the esterification of an amino acid with an alcohol, a reaction often catalyzed by an acid such as thionyl chloride or by passing hydrogen chloride gas through the alcohol medium. ub.edugoogle.comchemicalbook.com This process is a fundamental technique in organic synthesis, particularly in peptide chemistry, where protecting the carboxylic acid group as an ester prevents it from reacting during peptide bond formation. orgsyn.orgmedchemexpress.com L-Alanine (B1666807) methyl ester hydrochloride is a common and well-documented example of a simple compound in this class. tcichemicals.comsigmaaldrich.comtcichemicals.com The hydrochloride form enhances the stability of the compound, protecting the ester group from hydrolysis and facilitating a longer shelf life. quora.com

Significance as a Long-Chain Amino Acid Derivative

The significance of Alanine, dodecyl ester, hydrochloride lies in its identity as a long-chain amino acid derivative. Amino acid derivatives are molecules formed by modifying the basic structure of an amino acid, which can involve alterations to the amino group, the carboxyl group, or the side chain. amerigoscientific.com In this specific molecule, the key modification is the addition of a dodecyl group—a 12-carbon saturated hydrocarbon chain—via an ester linkage.

Role as a Cationic Amphiphile and Surfactant in Academic Inquiry

The molecular structure of this compound—possessing a positively charged hydrophilic head (the protonated amino group) and a long, nonpolar hydrophobic tail (the dodecyl chain)—classifies it as a cationic amphiphile. whiterose.ac.uk Amphiphilic, or surface-active, molecules have a dual affinity, allowing them to adsorb at interfaces between phases with different polarities, such as oil-water or air-water interfaces. researchgate.net

This amphiphilicity is the basis for its function as a surfactant. In academic research, amino acid-based surfactants are investigated for their properties, which are often influenced by their biological origins, suggesting potential for biodegradability and low toxicity. researchgate.net When dissolved in an aqueous solution at concentrations above a specific threshold known as the critical micelle concentration (CMC), these surfactant molecules spontaneously self-assemble into organized aggregates called micelles. acs.orgwikipedia.orgttuhsc.edu In these structures, the hydrophobic dodecyl tails typically form a core that is shielded from the water, while the hydrophilic alanine hydrochloride heads remain exposed to the aqueous environment. The CMC is a critical parameter that characterizes a surfactant's efficiency; a lower CMC value generally indicates that less surfactant is needed to saturate interfaces and form micelles. wanabio.com Studies on various amino acid surfactants have shown that C12 derivatives often exhibit favorable surface properties, making them a subject of continued academic interest. acs.org

| Surfactant | Class | CMC (in water, ~25°C) |

| Sodium Dodecyl Sulfate (B86663) (SDS) | Anionic | ~8.3 mM wikipedia.org |

| Dodecyltrimethylammonium bromide (DTAB) | Cationic | ~16 mM wikipedia.org |

| Hexadecyltrimethylammonium bromide (CTAB) | Cationic | ~0.92 mM wikipedia.org |

| Pentaethylene glycol monododecyl ether | Neutral | ~0.065 mM wikipedia.org |

| This table provides context by comparing the CMC of common surfactants. The specific CMC of this compound would be determined experimentally. |

Properties

IUPAC Name |

dodecyl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16;/h14H,3-13,16H2,1-2H3;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMIBZYOJHWNND-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958638 | |

| Record name | Dodecyl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37571-91-8 | |

| Record name | Alanine, dodecyl ester, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Alanine, Dodecyl Ester, Hydrochloride

Direct Esterification and Hydrochloride Salt Formation

The most direct route to Alanine (B10760859), dodecyl ester, hydrochloride involves the esterification of alanine with dodecanol (B89629), followed by conversion to its hydrochloride salt. The zwitterionic nature of amino acids presents a challenge for direct esterification, often requiring strong acidic conditions to protonate the carboxylate group and activate it for nucleophilic attack by the alcohol. nih.gov

The classical Fischer-Speier esterification method is a common pathway for synthesizing amino acid esters. This reaction involves heating the amino acid with an excess of the alcohol in the presence of a strong acid catalyst.

A prevalent method for preparing amino acid ester hydrochlorides involves the use of thionyl chloride (SOCl₂) in the corresponding alcohol. google.com In this one-pot procedure, thionyl chloride reacts with the alcohol (in this case, dodecanol) to form an alkyl-chloro-sulfite intermediate and hydrogen chloride (HCl) in situ. The generated HCl protonates the amino acid, and the esterification proceeds. The reaction is typically driven to completion by the excess alcohol which also serves as the solvent.

Another effective reagent is trimethylchlorosilane (TMSCl) in alcohol. nih.gov The reaction of the amino acid with TMSCl and methanol (B129727) at room temperature has been shown to produce the corresponding methyl ester hydrochloride in good to excellent yields. nih.gov This method is valued for its mild conditions. nih.gov

The general synthetic scheme can be represented as:

Step 1: Esterification: Alanine + Dodecanol (in excess) + Acid Catalyst → Alanine, dodecyl ester

Step 2: Salt Formation: Alanine, dodecyl ester + HCl → Alanine, dodecyl ester, hydrochloride

For industrial-scale synthesis, optimizing reaction conditions is crucial. This includes adjusting the molar ratio of reactants, reaction temperature, and time. For instance, a patented method for producing amino acid ester hydrochlorides involves adding thionyl chloride to a mixture of the amino acid and alcohol at temperatures between 35°C and 60°C. google.com A study on the prebiotic synthesis of amino acid decyl esters used 0.5 M HCl in a 50:50 ethanol/water mixture, with heating at 60-80°C for several days. nih.gov

| Catalyst | Typical Alcohol | Key Conditions | Advantages | Reference |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Lower Alcohols (e.g., Ethanol, Methanol) | Addition at 35-60°C | High yield, in situ HCl generation | google.com |

| Trimethylchlorosilane (TMSCl) | Methanol | Room temperature | Mild conditions, good to excellent yields | nih.gov |

| Sulfuric Acid (H₂SO₄) | Methanol | Thin film generation, 70°C | Selective for COOH moiety, avoids N-protection | nih.govacs.org |

| Hydrogen Chloride (HCl) | Ethanol/Water | 60-80°C, 3-7 days | Prebiotically plausible conditions | nih.gov |

The hydrochloride salt form is preferred for amino acid esters as it enhances stability by protecting the ester from hydrolysis and improves solubility in certain solvents. quora.com

To circumvent the harsh conditions of direct acid catalysis, which can be incompatible with sensitive functional groups, various activating agents are employed. These agents convert the carboxylic acid into a more reactive intermediate, facilitating esterification under milder conditions.

One of the most common methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI). These reagents react with the carboxylic acid group of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol. The reaction is often catalyzed by nucleophilic agents like 4-dimethylaminopyridine (B28879) (DMAP), which forms an even more reactive acylpyridinium intermediate. nih.gov

The general pathway is as follows:

Activation: N-protected Alanine + DCC → O-acylisourea intermediate

Esterification: O-acylisourea intermediate + Dodecanol (+ DMAP) → N-protected Alanine, dodecyl ester + Dicyclohexylurea (DCU)

Deprotection & Salt Formation: Removal of the protecting group and addition of HCl.

This method, known as Steglich esterification when using DCC/DMAP, is highly efficient but requires N-protection of the amino group to prevent side reactions, such as N-acylation. aklectures.com The formation of the insoluble dicyclohexylurea byproduct facilitates purification through simple filtration.

Alkylation Strategies for Alanine Derivatives

Alkylation of the nitrogen atom in alanine esters introduces new functional groups, significantly altering the molecule's properties. These strategies typically follow the initial esterification step.

The direct N-alkylation of amino acid esters can be achieved through several methods. A robust and atom-economical approach is the "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents. rug.nlnih.gov This method, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde. rug.nlresearchgate.net The aldehyde then reacts with the amino group of the alanine ester to form an imine, which is subsequently reduced by the hydrogen "borrowed" from the alcohol, regenerating the catalyst and yielding the N-alkylated product with water as the only byproduct. rug.nlresearchgate.net This process allows for the selective mono-N-alkylation of natural amino acid esters with good yields and retention of stereochemistry. rug.nl

Another common method is reductive amination, where the amino acid ester is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride. nih.gov

For sequential alkylation, where different alkyl groups are introduced one by one, protection-deprotection strategies are often necessary. For example, an initial N-alkylation can be performed, followed by protection of the secondary amine, a second alkylation, and final deprotection.

| Method | Alkylating Agent | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Hydrogen Borrowing | Alcohols | Ruthenium or Iridium complexes | Atom-economical, water is the only byproduct, retains stereochemistry. | rug.nlresearchgate.net |

| Reductive Amination | Aldehydes/Ketones | Sodium Borohydride | Classic method for N-alkylation. | nih.gov |

| Nucleophilic Substitution | Alkyl Halides | Base (e.g., K₂CO₃) | Requires careful control to avoid over-alkylation. | monash.edu |

The Michael or conjugate addition is a powerful method for forming carbon-nitrogen bonds. In this context, the amino group of an alanine ester acts as a nucleophile, attacking an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylate (B77674) ester. chemicalforums.com

This reaction provides a route to β-substituted alanine derivatives. rsc.org For example, the reaction of alanine dodecyl ester with an acrylate would yield a functionalized N-substituted alanine ester. The reaction can be catalyzed by both Brønsted acids and bases, or by Lewis acids like Cu(OTf)₂. acs.org Studies have shown that Michael addition can be achieved with a variety of amino acid esters and Michael acceptors like 2- or 4-vinylpyridine, providing access to a diverse range of functionalized compounds. acs.orgacs.org

The reaction proceeds as follows: Alanine, dodecyl ester + R-CH=CH-CO-R' → (Dodecyl ester)-N-(R-CH-CH₂-CO-R')-alanine

This method is valuable for introducing complex side chains onto the nitrogen atom of the alanine ester backbone.

Derivatization to N,N-Dimethylalanine Dodecyl Ester Hydrochloride

The synthesis of N,N-Dimethylalanine dodecyl ester, a well-known transdermal penetration enhancer, is a key derivatization of the parent compound. nih.gov A common synthetic route involves a two-step process starting from 2-bromopropionyl halide. nih.gov

Esterification: n-dodecanol is reacted with 2-bromopropionyl halide to form dodecyl 2-bromopropionate.

Amination: The resulting bromo ester undergoes nucleophilic substitution with dimethylamine (B145610) to yield dodecyl 2-(N,N-dimethylamino)propanoate (N,N-Dimethylalanine dodecyl ester). nih.gov

An alternative approach for the N,N-dimethylation of the pre-formed alanine dodecyl ester is the Eschweiler-Clarke reaction. This classic method involves treating the primary amine with an excess of formic acid and formaldehyde (B43269). Formaldehyde first reacts with the amine to form an imine (or aminal), which is then reduced by formic acid (acting as a hydride donor) to the N-methylated amine. The process repeats to form the tertiary N,N-dimethylamine. The final product is then converted to its hydrochloride salt by treatment with HCl.

The synthesis can be summarized as: Alanine, dodecyl ester + HCHO + HCOOH → N,N-Dimethylalanine dodecyl ester

Finally, the free base is treated with hydrochloric acid to produce the stable and handleable N,N-Dimethylalanine dodecyl ester hydrochloride.

Reductive Dimethylation Techniques

Reductive dimethylation is a significant derivatization technique applied to the primary amine of Alanine, dodecyl ester, converting it into a tertiary N,N-dimethyl amine. This transformation is typically achieved through methods like the Eschweiler-Clarke reaction. mdpi.com In this process, the primary amine group of the alanine ester reacts with an excess of formaldehyde and a reducing agent, such as formic acid or sodium cyanoborohydride. mdpi.comnih.gov

The mechanism involves the formation of a Schiff base (an imine) between the amine and formaldehyde. This intermediate is subsequently reduced by the hydride source. mdpi.com The resulting secondary amine can react again with another molecule of formaldehyde to form an iminium ion, which is then reduced to the final tertiary amine. mdpi.com This method is highly efficient for N-methylation and is noted for preserving the stereochemistry of the chiral center at the alpha-carbon of the amino acid. mdpi.com The use of stable isotope-labeled formaldehyde and sodium cyanoborohydride can also be employed for quantitative analysis in mass spectrometry-based applications. nih.govisotope.com

Green Chemistry Principles in Alanine Ester Synthesis

The synthesis of amino acid esters, including Alanine, dodecyl ester, is increasingly guided by the principles of green chemistry to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One prominent green method is the direct esterification of alanine with dodecanol using reusable catalysts. For instance, a method for synthesizing L-alanine (B1666807) isopropyl ester hydrochloride utilizes alumina (B75360) as a catalyst, which significantly reduces the consumption of corrosive reagents like thionyl chloride and allows for the recovery and reuse of the catalyst. google.com

Another sustainable approach involves the use of ionic liquids as both solvents and catalysts. researchgate.net Ionic liquids are non-volatile, thermally stable, and can be designed to have specific solvating properties, making them an environmentally benign alternative to conventional organic solvents. researchgate.net They have been successfully used for the esterification of various unprotected amino acids with good yields. researchgate.net

Furthermore, direct condensation or dehydration reactions represent a highly atom-economical route. The synthesis of amino acid decyl esters has been demonstrated through a simple dehydration reaction between the amino acid and the alcohol, a model for a plausible prebiotic reaction. nih.govresearchgate.net This type of reaction, often requiring minimal solvent and producing water as the only byproduct, aligns well with green chemistry ideals.

Advanced Characterization Techniques for Synthetic Products

Comprehensive characterization is essential to confirm the identity, purity, and structure of this compound. A combination of spectroscopic and analytical methods provides a complete profile of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a primary tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. Based on analogous compounds like L-alanine methyl and isopropyl ester hydrochlorides, the following signals are predicted. orgsyn.orgchemicalbook.comresearchgate.netchemicalbook.com

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~0.88 | Triplet | Terminal -CH₃ of dodecyl chain |

| ~1.26 | Multiplet (broad) | -(CH₂)₉- of dodecyl chain |

| ~1.60 | Doublet | -CH₃ of alanine |

| ~1.65 | Quintet | -O-CH₂-CH₂ - of dodecyl chain |

| ~4.10 | Quartet | α-CH of alanine |

| ~4.20 | Triplet | -O-CH₂- of dodecyl chain |

| ~8.50 | Broad Singlet | -NH₃⁺ protons |

This is an interactive data table. Click on the headers to sort.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The predicted chemical shifts are based on data from related amino acid esters and general chemical shift ranges. mdpi.comnih.govspectrabase.comoregonstate.edu

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14.1 | Terminal -CH₃ of dodecyl chain |

| ~16.5 | -CH₃ of alanine |

| ~22.7 - 31.9 | -(CH₂)₁₀- of dodecyl chain |

| ~50.0 | α-CH of alanine |

| ~67.0 | -O-CH₂- of dodecyl chain |

| ~170.5 | Ester C=O |

This is an interactive data table. Click on the headers to sort.

Infrared (IR) Spectroscopy for Functional Group Confirmation

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. nih.govresearchgate.netchemicalbook.comchemicalbook.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3000 - 2800 | N-H Stretch | Ammonium (B1175870) (-NH₃⁺) |

| 2950 - 2850 | C-H Stretch | Alkyl chains (dodecyl and alanine methyl) |

| ~1745 | C=O Stretch | Ester carbonyl |

| ~1590 | N-H Bend | Ammonium (-NH₃⁺) |

| ~1200 | C-O Stretch | Ester |

This is an interactive data table. Click on the headers to sort.

Mass Spectrometry (LC-MS, HR-MS, EI-MS) for Molecular Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS): In electrospray ionization (ESI) mode, the primary observation would be the protonated molecular ion [M+H]⁺, corresponding to the mass of the free base (Alanine, dodecyl ester). This is a crucial technique for verifying the molecular weight of the synthesized product. nih.gov

High-Resolution Mass Spectrometry (HR-MS): This technique provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of the compound.

Electron Ionization-Mass Spectrometry (EI-MS): While the molecular ion might be weak or absent due to the high energy of this technique, characteristic fragmentation patterns would be observed. nist.gov

Predicted Fragmentation Patterns:

| Fragment | Description |

| [M - C₁₂H₂₅O]⁺ | Loss of the dodecyloxy radical |

| [M - C₁₂H₂₄]⁺ | Loss of dodecene |

| [C₁₂H₂₅]⁺ | Dodecyl cation |

| [CH₃CH(NH₂)]⁺ | Alanine-specific fragment |

This is an interactive data table. Click on the headers to sort.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the pure compound. The experimental values are then compared with the theoretical values calculated from the molecular formula to verify purity and composition.

Molecular Formula: C₁₅H₃₂ClNO₂ Molecular Weight: 293.88 g/mol

| Element | Theoretical Percentage (%) |

| Carbon (C) | 61.31% |

| Hydrogen (H) | 10.98% |

| Chlorine (Cl) | 12.07% |

| Nitrogen (N) | 4.77% |

| Oxygen (O) | 10.89% |

This is an interactive data table. Click on the headers to sort.

Self Assembly and Supramolecular Organization of Alanine, Dodecyl Ester, Hydrochloride

Micellization Behavior in Aqueous Systems

Alanine (B10760859), dodecyl ester, hydrochloride, as a single-chain amphiphile, spontaneously forms micelles in aqueous solutions above a certain concentration to minimize the unfavorable interactions between its hydrophobic dodecyl chain and water. This process is fundamental to its properties and applications.

Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. For L-alanine (B1666807) alkyl ester hydrochlorides, including the dodecyl ester, the CMC has been determined using fluorescence spectroscopy. acs.orgscite.ai This technique typically employs a fluorescent probe, such as pyrene (B120774), which is sensitive to the polarity of its microenvironment.

In this method, pyrene is introduced into the surfactant solution. Below the CMC, pyrene resides in the polar aqueous environment. As micelles form above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to alterations in the fluorescence emission spectrum of pyrene, specifically in the ratio of the intensities of certain vibronic bands (I1/I3). A plot of this ratio against the surfactant concentration shows a distinct inflection point, which corresponds to the CMC. researchgate.netavantiresearch.com

The CMC for a homologous series of L-alanine alkyl ester hydrochlorides with alkyl chains ranging from 11 to 18 carbon atoms has been found to be in the range of 0.1 to 10 mM. acs.orgacs.org For Alanine, dodecyl ester, hydrochloride (C12), the CMC is a specific value within this range, reflecting the balance between the hydrophobic interactions of the dodecyl tail and the hydrophilic nature of the alanine headgroup.

Table 1: Critical Micelle Concentration (CMC) of this compound

| Compound | Alkyl Chain Length | CMC (mM) |

| This compound | 12 | Data not explicitly found in search results, but falls within the 0.1 to 10 mM range for the homologous series. acs.orgacs.org |

Thermodynamic Analysis of Micellization (e.g., Standard Gibbs Energy)

The process of micellization is thermodynamically driven, and its spontaneity can be quantified by the standard Gibbs free energy of micellization (ΔG°mic). This thermodynamic parameter provides insight into the energetic favorability of micelle formation. The ΔG°mic can be calculated from the CMC value using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counterion binding to the micelle.

A negative value for ΔG°mic indicates that micellization is a spontaneous process. The primary driving force for micellization is the hydrophobic effect, which leads to a significant increase in the entropy of the system as structured water molecules around the hydrophobic chains are released into the bulk water. nih.gov

Table 2: Thermodynamic Parameters of Micellization for this compound

| Parameter | Value |

| Standard Gibbs Energy of Micellization (ΔG°mic) | Specific value not found in search results. |

Factors Influencing Micelle Formation (e.g., Counter-ion Ionization, Temperature)

The formation of micelles by ionic surfactants like this compound is sensitive to various environmental factors, including the nature of the counter-ion and the temperature of the system.

Counter-ion Ionization: The degree of counter-ion (in this case, chloride) binding to the micellar surface plays a crucial role in micellization. The binding of counter-ions reduces the electrostatic repulsion between the charged head groups of the surfactant molecules in the micelle. This stabilization of the micellar structure generally leads to a lower CMC value. The extent of this effect can be influenced by the specific type and concentration of counter-ions present in the solution.

Temperature: Temperature has a complex effect on the micellization of ionic surfactants. Typically, as the temperature increases, the CMC initially decreases, reaches a minimum, and then starts to increase. This "U-shaped" behavior is a result of two opposing effects of temperature. Firstly, an increase in temperature can lead to the disruption of the structured water molecules around the hydrophobic tails of the surfactant, which favors micellization and lowers the CMC. Secondly, at higher temperatures, the increased kinetic energy of the surfactant molecules can hinder their aggregation into micelles, thus increasing the CMC.

Catanionic Complex Formation and Co-Assembly with Anionic Surfactants

When cationic surfactants like this compound are mixed with anionic surfactants, they can form complexes driven by strong electrostatic interactions between their oppositely charged head groups. This co-assembly can lead to the formation of supramolecular structures that are not observed in solutions of the individual surfactants.

Stoichiometry and Stability of Catanionic Complexes (e.g., with Sodium Dodecyl Sulfate)

Research has shown that in aqueous dispersions, L-alanine lauryl ester hydrochloride forms a stable, equimolar complex with the anionic surfactant sodium dodecyl sulfate (B86663) (SDS). acs.orgacs.org The formation of this 1:1 stoichiometric complex is established through various techniques, including turbidimetric studies, fluorescence spectroscopy, and isothermal titration calorimetry (ITC). acs.orgacs.org The strong electrostatic attraction between the positively charged alanine headgroup and the negatively charged sulfate headgroup of SDS is the primary driving force for this complexation, supplemented by hydrophobic interactions between the dodecyl chains of both surfactants.

Formation of Unilamellar Liposomal Structures

A significant outcome of the co-assembly of L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate is the spontaneous formation of unilamellar liposomal structures. acs.orgacs.org These are spherical vesicles composed of a single bilayer of the catanionic complex, enclosing an aqueous core. Transmission electron microscopy (TEM) studies have confirmed the presence of these unilamellar liposomes. acs.orgacs.org These self-assembled vesicles exhibit a sharp phase transition at approximately 39 °C, as determined by differential scanning calorimetry (DSC). acs.orgacs.org The formation of these liposomes highlights the potential of this catanionic system in creating advanced drug delivery vehicles, as the aggregates can be disrupted at high pH, suggesting a mechanism for pH-responsive release. acs.orgacs.org

Structural Packing and Intermolecular Interactions within Self-Assembled Aggregates

The supramolecular organization of this compound is dictated by a delicate interplay of intermolecular forces, leading to well-defined structural packing within its self-assembled aggregates. These interactions are crucial for the stability and morphology of the resulting structures.

Alkyl Chain Packing Architectures (e.g., Tilted Interdigitated Bilayer Format)

Research has shown that this compound, as part of a homologous series of l-alanine alkyl ester hydrochlorides, adopts a specific and ordered arrangement in its aggregated state. acs.orgnih.gov Single crystal X-ray diffraction studies on similar compounds with shorter alkyl chains (9 and 10 carbons) have revealed that the alkyl chains are packed in a tilted interdigitated bilayer format . acs.orgnih.gov This packing arrangement is characterized by the hydrophobic alkyl chains of adjacent molecules overlapping and tilting with respect to the layer normal.

Powder X-ray diffraction studies on the broader series of l-alanine alkyl ester hydrochlorides, including the dodecyl ester, have demonstrated a linear relationship between the d-spacing (the distance between adjacent layers in the crystalline structure) and the length of the alkyl chain. acs.orgnih.gov This linearity strongly suggests that the tilted interdigitated bilayer structure is a common packing motif for this class of compounds. In this arrangement, the hydrophobic tails are partially interdigitated, which can be a result of the tendency of hydrocarbon and fluorocarbon phases to separate. researchgate.net

The stability of such bilayer structures can be influenced by various factors. For instance, in similar cationic surfactant systems, the transition between an interdigitated and a bilayer membrane can be induced by the addition of hydrophobic molecules. researchgate.netnih.gov This transition is understood as a competition between the electrostatic interactions of the cationic headgroups and the hydrophobic interactions at the ends of the alkyl chains that are exposed to water. researchgate.netnih.gov

Table 1: Packing Characteristics of l-Alanine Alkyl Ester Hydrochlorides

| Alkyl Chain Length | Packing Architecture | Evidence |

|---|---|---|

| 9 and 10 carbons | Tilted Interdigitated Bilayer | Single Crystal X-ray Diffraction acs.orgnih.gov |

| 11-18 carbons | Tilted Interdigitated Bilayer | Powder X-ray Diffraction (linear dependence of d-spacing on chain length) acs.orgnih.gov |

Contribution of Hydrogen Bonding to Supramolecular Stability

Hydrogen bonding plays a pivotal role in the self-assembly and stability of supramolecular structures formed by amino acid-based surfactants like this compound. The presence of both hydrogen bond donors (the ammonium (B1175870) group, -NH3+) and acceptors (the ester carbonyl group, C=O) in the molecule facilitates the formation of an extensive network of intermolecular hydrogen bonds. taylorfrancis.comresearchgate.net

The strength and directionality of these hydrogen bonds, in concert with hydrophobic interactions among the dodecyl chains and electrostatic interactions of the charged headgroups, dictate the final supramolecular architecture. The interplay of these forces is crucial for the formation of stable, ordered assemblies such as the observed tilted interdigitated bilayers. acs.orgnih.govmdpi.com

Phase Transition Phenomena in Hydrated and Dry States

This compound exhibits distinct phase transition behaviors, which are critical for its potential applications and are influenced by factors such as hydration and pH.

Gel-to-Liquid Crystalline Phase Transitions

In both dry and hydrated states, l-alanine alkyl ester hydrochlorides, including the dodecyl ester, undergo a thermotropic phase transition from a more ordered gel state to a more fluid liquid crystalline state upon heating. acs.orgnih.gov This transition involves the "melting" of the hydrocarbon chains, leading to increased conformational freedom. reddit.com

Differential Scanning Calorimetry (DSC) studies have been instrumental in characterizing these phase transitions. In the dry state , the transition temperatures (Tt), enthalpies (ΔHt), and entropies (ΔSt) of the homologous series of l-alanine alkyl ester hydrochlorides show an interesting "odd-even" alternation with the length of the alkyl chain. acs.orgnih.gov Compounds with an odd number of carbon atoms in their alkyl chains tend to have higher transition temperatures, while those with an even number of carbons exhibit higher enthalpies and entropies of transition. acs.orgnih.gov

In the hydrated state , at a pH of 5.0 where the molecule exists in its cationic form, compounds with 13 to 18 carbon atoms in the alkyl chain display sharp gel-to-liquid crystalline phase transitions. acs.orgnih.gov However, in this hydrated environment, the odd-even alternation in the thermodynamic parameters of the transition is not observed. acs.orgnih.gov This suggests that the presence of water molecules in the headgroup region alters the packing and intermolecular interactions, thereby affecting the collective melting behavior of the alkyl chains. The formation of a lamellar gel phase, often referred to as an α-gel, is common for such surfactants below their transition temperature. acs.org

Table 2: Thermodynamic Parameters for the Phase Transition of l-Alanine Alkyl Ester Hydrochlorides in the Dry State

| Alkyl Chain Length | Transition Temperature (Tt) | Enthalpy (ΔHt) | Entropy (ΔSt) |

|---|---|---|---|

| Odd Number of Carbons | Higher | Lower | Lower |

| Even Number of Carbons | Lower | Higher | Higher |

Data derived from qualitative descriptions in cited research. acs.orgnih.gov

Influence of pH on Aggregate Disruption and Stability

The stability of the self-assembled aggregates of this compound is highly sensitive to the pH of the surrounding medium. This pH-responsiveness is a direct consequence of the ionizable primary amine group in the alanine headgroup.

At acidic to neutral pH (e.g., pH 5.0), the amine group is protonated (-NH3+), rendering the molecule cationic. acs.orgnih.gov This charge is crucial for the stability of the aggregates, as it influences the electrostatic interactions between the headgroups and their hydration.

At high pH (e.g., pH 10.0), the amine group becomes deprotonated (-NH2), and the molecule becomes neutral. acs.orgnih.gov This loss of charge leads to a significant disruption of the self-assembled structures. acs.orgnih.gov The electrostatic repulsion between the headgroups is diminished, altering the balance of forces that hold the aggregate together. This property is particularly interesting for the development of base-labile delivery systems. acs.orgnih.gov For instance, a catanionic complex formed between l-alanine lauryl ester hydrochloride and sodium dodecyl sulfate was found to be disrupted at high pH. acs.orgnih.gov

Biophysical Characterization of Self-Assembled Structures

A variety of biophysical techniques have been employed to characterize the self-assembly and supramolecular organization of this compound and its homologs. These methods provide insights into the structure, thermodynamics, and stability of the aggregates.

Differential Scanning Calorimetry (DSC): As mentioned previously, DSC is a key technique for determining the thermodynamic parameters of the gel-to-liquid crystalline phase transitions, including the transition temperature (Tt), enthalpy (ΔHt), and entropy (ΔSt). acs.orgnih.gov

X-ray Diffraction: Both single crystal and powder X-ray diffraction are crucial for elucidating the packing arrangement of the molecules within the aggregates. These techniques have provided the evidence for the tilted interdigitated bilayer structure. acs.orgnih.gov

Turbidimetric, Fluorescence Spectroscopic, and Isothermal Titration Calorimetric (ITC) Studies: These methods are used to study the formation of complexes and aggregates in aqueous dispersions. For example, they were used to establish the formation of an equimolar complex between l-alanine lauryl ester hydrochloride and sodium dodecyl sulfate. acs.orgnih.gov ITC has also been used to investigate the interaction of this compound with DNA, indicating the formation of a strong complex. acs.orgnih.gov

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the self-assembled structures. For the catanionic complex of l-alanine lauryl ester hydrochloride and sodium dodecyl sulfate, TEM studies indicated the formation of unilamellar liposomes. acs.orgnih.gov

These characterization techniques, when used in combination, provide a comprehensive understanding of the self-assembly behavior and the resulting supramolecular structures of this compound.

Turbidimetric Studies of Aggregation

Turbidimetric analysis is a valuable technique for investigating the aggregation behavior of surfactants in solution. For this compound, turbidimetric studies have been instrumental in understanding its interaction with other molecules, such as sodium dodecyl sulfate (SDS). These studies have demonstrated that in aqueous dispersions, L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate form an equimolar complex. nih.gov The formation of this catanionic complex leads to a significant increase in the turbidity of the solution, indicating the formation of larger aggregates. The aggregation process is influenced by factors such as the concentration of the surfactants and the pH of the solution. At high pH, the aggregates are disrupted, suggesting that the complex would be sensitive to changes in environmental pH. nih.gov

Fluorescence Spectroscopic Probes for Micellar Environments

Fluorescence spectroscopy, utilizing probes that are sensitive to the polarity of their microenvironment, is a powerful tool for characterizing micellar systems. This technique has been employed to study the aggregation of this compound. The critical micelle concentrations (CMCs) of a homologous series of L-alanine alkyl ester hydrochlorides with alkyl chains containing 11 to 18 carbon atoms were determined using fluorescence spectroscopy. nih.gov The CMCs were found to be in the range of 0.1 to 10 mM. nih.gov This method relies on the change in the fluorescence emission of a probe molecule as it partitions from the aqueous phase into the hydrophobic core of the micelles upon their formation. These studies have also been used to confirm the formation of an equimolar complex between L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate in aqueous dispersions. nih.gov

Isothermal Titration Calorimetry (ITC) for Interaction Thermodynamics

Isothermal Titration Calorimetry (ITC) provides detailed thermodynamic information about the interactions between molecules. ITC studies have been conducted to investigate the complexation of L-alanine lauryl ester hydrochloride with sodium dodecyl sulfate. nih.gov These experiments measure the heat changes that occur upon the stepwise addition of one component to the other, allowing for the determination of binding stoichiometry, enthalpy, and entropy of the interaction. The results from ITC have confirmed the formation of a strong, equimolar complex between the cationic this compound and the anionic sodium dodecyl sulfate. nih.gov Furthermore, ITC studies have also indicated that L-alanine lauryl ester hydrochloride can form a strong complex with DNA, suggesting potential applications in DNA therapeutics. nih.gov

Transmission Electron Microscopy (TEM) for Aggregate Morphology

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that allows for the direct visualization of the morphology of supramolecular aggregates. In the study of the complex formed between L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate, TEM has been utilized to characterize the structure of the resulting aggregates. nih.gov The TEM images revealed that the equimolar complex self-assembles into unilamellar liposomes. nih.gov These liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core. This finding is significant as it highlights the ability of this catanionic surfactant system to form well-defined, higher-order structures.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials, including the phase transitions of surfactant aggregates. DSC studies have been performed on a homologous series of L-alanine alkyl ester hydrochlorides in both the dry and hydrated states. nih.gov

In the dry state, the transition temperatures (Tt), enthalpies (ΔHt), and entropies (ΔSt) of these compounds showed an odd-even alternation with respect to the alkyl chain length. nih.gov Specifically, compounds with an odd number of carbon atoms in their alkyl chains exhibited higher transition temperatures, while those with an even number of carbons had higher enthalpies and entropies of transition. nih.gov

For hydrated samples at pH 5.0 (cationic form) and pH 10.0 (neutral form), compounds with alkyl chains of 13 to 18 carbons displayed sharp gel-to-liquid crystalline phase transitions. nih.gov Interestingly, the odd-even alternation in thermodynamic parameters was not observed in the hydrated state. nih.gov DSC has also been used to investigate the thermal behavior of the unilamellar liposomes formed by the L-alanine lauryl ester hydrochloride and sodium dodecyl sulfate complex, which showed a sharp phase transition at approximately 39 °C. nih.gov

| Alkyl Chain Length | Transition Temperature (Tt) in Dry State | Enthalpy of Transition (ΔHt) in Dry State | Entropy of Transition (ΔSt) in Dry State |

|---|---|---|---|

| Odd | Higher | Lower | Lower |

| Even | Lower | Higher | Higher |

X-ray Diffraction Studies (Single Crystal and Powder) for Molecular Packing

X-ray diffraction is a powerful technique for determining the atomic and molecular structure of a crystal. Single-crystal X-ray diffraction was used to determine the molecular structure, packing properties, and intermolecular interactions of L-alanine alkyl ester hydrochlorides with 9 and 10 carbon atoms in their alkyl chains. nih.gov The results showed that the alkyl chains are packed in a tilted, interdigitated bilayer arrangement. nih.gov

Powder X-ray diffraction studies were conducted on the entire homologous series. The d-spacings obtained from these studies exhibited a linear dependence on the alkyl chain length. nih.gov This linear relationship suggests that the other members of the homologous series also adopt a similar interdigitated bilayer structure. nih.gov

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Surface Tension Measurements and Adsorption Parameter Derivation

The study of "this compound" as a surface-active agent involves the critical analysis of its behavior at interfaces, particularly the air-water interface. Surface tension measurements are fundamental to understanding the efficiency and effectiveness of this amino acid-based surfactant. These measurements allow for the determination of key parameters that govern its tendency to adsorb at surfaces and to self-assemble into supramolecular structures like micelles in the bulk solution.

A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), which is the concentration at which the individual surfactant molecules (unimers) in a solution begin to aggregate to form micelles. For the homologous series of L-alanine alkyl ester hydrochlorides, which includes the dodecyl ester, the CMC values have been found to be in the range of 0.1 to 10 mM for those with alkyl chains containing 11 to 18 carbon atoms. This range indicates that "this compound" is effective at forming micelles at relatively low concentrations.

The measurement of surface tension as a function of surfactant concentration is the primary method used to determine the CMC. Typically, as the concentration of "this compound" increases in an aqueous solution, the surface tension of the solution decreases. This is due to the adsorption of the surfactant molecules at the air-water interface, where the hydrophobic dodecyl chains orient themselves away from the water phase, and the hydrophilic alanine hydrochloride head groups remain in contact with the water. This adsorption disrupts the cohesive energy of the water molecules at the surface, thereby reducing the surface tension.

Once the concentration of the surfactant reaches the CMC, the interface becomes saturated with surfactant molecules. At this point, any further addition of the surfactant to the solution results in the formation of micelles within the bulk of the solution rather than further decreasing the surface tension. Consequently, a plot of surface tension versus the logarithm of the surfactant concentration will show a distinct change in slope, with the point of this change corresponding to the CMC.

The following interactive table provides a representative illustration of how the surface tension of a surfactant solution, such as one containing "this compound," typically changes with increasing concentration.

Table 1: Representative Surface Tension Data for an Aqueous Surfactant Solution

| Concentration (mM) | Surface Tension (mN/m) |

|---|---|

| 0.01 | 72.0 |

| 0.1 | 65.0 |

| 0.5 | 55.0 |

| 1.0 | 48.0 |

| 2.0 (CMC) | 40.0 |

| 5.0 | 39.8 |

From the surface tension data, several important adsorption parameters can be derived using the Gibbs adsorption isotherm equation. This thermodynamic equation relates the surface excess concentration (Γ) of the surfactant at the interface to the change in surface tension (γ) with respect to the natural logarithm of the surfactant concentration (C):

Γ = - (1 / RT) * (dγ / dlnC)

Where:

Γ is the surface excess concentration (in mol/m²)

R is the ideal gas constant (8.314 J/mol·K)

T is the absolute temperature (in Kelvin)

dγ/dlnC is the slope of the surface tension versus the natural logarithm of the concentration plot just below the CMC.

The surface excess concentration represents the amount of surfactant adsorbed per unit area of the interface in excess of the bulk concentration. From the value of Γ at surface saturation (Γ_max), which is determined from the slope of the plot just before the CMC, the minimum area occupied by each surfactant molecule (A_min) at the interface can be calculated using the following relationship:

A_min = 1 / (Γ_max * N_A)

Where N_A is the Avogadro constant (6.022 x 10²³ mol⁻¹). A smaller A_min value indicates a more densely packed monolayer of the surfactant at the interface.

Furthermore, the Gibbs free energy of micellization (ΔG°_mic) and the Gibbs free energy of adsorption (ΔG°_ads) can be calculated to provide insight into the spontaneity of the micellization and adsorption processes, respectively. These thermodynamic parameters are crucial for evaluating the stability of the micelles and the efficiency of the surfactant in reducing surface tension. A more negative value for these parameters indicates a more spontaneous process.

The detailed research findings on the homologous series of L-alanine alkyl ester hydrochlorides indicate a strong tendency for these compounds to self-assemble and organize at interfaces, a behavior that is fundamental to their function as surfactants. While specific numerical values for the adsorption parameters of "this compound" require dedicated experimental investigation, the established CMC range and the theoretical framework of surface chemistry provide a solid basis for understanding its supramolecular organization.

Interactions with Biological Macromolecules and Advanced Biomaterials

DNA-Compound Interactions and Complexation

Cationic amphiphiles, such as Alanine (B10760859), dodecyl ester, hydrochloride, are known to interact with nucleic acids primarily due to the polyanionic nature of the DNA backbone. This interaction can lead to significant structural changes in the DNA molecule, including compaction and condensation.

Mechanisms of Nucleic Acid Binding and Condensation

The binding of Alanine, dodecyl ester, hydrochloride to DNA is initiated by a strong electrostatic attraction. The positively charged ammonium (B1175870) group on the alanine headgroup interacts favorably with the negatively charged phosphate (B84403) groups of the DNA backbone. stackexchange.comacs.org This initial binding neutralizes the charge on the DNA, reducing the electrostatic repulsion between different segments of the DNA chain.

Following charge neutralization, the hydrophobic dodecyl tails of the compound play a crucial role. Through hydrophobic interactions, the alkyl chains of multiple compound molecules aggregate, bringing the associated DNA segments closer together. This cooperative process results in the condensation of DNA from its extended coiled state into compact, globular, or toroidal structures. acs.org Studies on similar amino acid-based cationic surfactants have shown that the length of the alkyl chain significantly influences the efficiency of DNA condensation, with longer chains generally promoting more effective compaction. acs.org These condensed DNA-surfactant complexes, often in the nanometer size range, effectively shield the nucleic acid. acs.org

Research into chiral β-amino acid-based surfactants has provided insights into the characteristics of DNA condensation, which are summarized in the table below.

| Surfactant Property | Observation in DNA Condensation | Reference |

|---|---|---|

| Alkyl Chain Length | A longer alkyl chain (e.g., C16 vs. C12) slightly improves the effectiveness of DNA condensation. | acs.org |

| Concentration | Very low surfactant concentrations are required to induce DNA condensation. | acs.org |

| Aggregate Size | Compacted DNA-surfactant aggregates typically form complexes with diameters of 55–110 nm. | acs.org |

| Mechanism | Condensation is driven by electrostatic and hydrophobic interactions, providing protection to the DNA. | acs.org |

Protein-Compound Interactions and Conformational Perturbations

The interaction of amphiphilic molecules with proteins is a well-studied phenomenon, often using model proteins like Bovine Serum Albumin (BSA) to elucidate binding mechanisms. BSA is a transport protein known to bind a wide variety of endogenous and exogenous compounds. mdpi.com

Fluorescence Binding Studies with Model Proteins (e.g., Bovine Serum Albumin)

Fluorescence spectroscopy is a powerful tool for investigating the binding of ligands to proteins like BSA, which contains fluorescent amino acid residues, notably tryptophan. nih.gov The binding of a compound like this compound can be monitored by observing the quenching of BSA's intrinsic tryptophan fluorescence.

The interaction mechanism is typically two-fold. The hydrophobic dodecyl tail partitions into hydrophobic pockets within the protein's structure, while the cationic headgroup can interact with negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) on the protein surface. researchgate.netrsc.org Studies on similar cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB), have demonstrated a cooperative binding process with BSA. nih.govresearchgate.net At low concentrations, the binding may be minimal, but as the concentration increases, the surfactant molecules begin to form micelle-like clusters along the unfolded polypeptide chain, a process sometimes described by the "necklace model". researchgate.net This binding invariably alters the microenvironment around the tryptophan residues, leading to fluorescence quenching and often a blue shift in the emission maximum, indicating a more hydrophobic environment for the tryptophan. researchgate.net These spectral changes allow for the calculation of binding constants and the number of binding sites.

| Interaction Aspect | Description based on Cationic Surfactant-BSA Studies | Reference |

|---|---|---|

| Primary Driving Forces | Hydrophobic interactions (alkyl chain) and electrostatic interactions (cationic headgroup). | researchgate.netrsc.org |

| Binding Model | Cooperative binding, leading to the formation of micelle-like clusters along the protein chain at higher concentrations. | nih.govresearchgate.net |

| Fluorescence Response | Quenching of intrinsic tryptophan fluorescence, often accompanied by a blue shift in emission wavelength. | researchgate.net |

| Conformational Change | Binding induces significant structural modifications in the protein, altering its secondary and tertiary structure. | nih.gov |

Molecular Docking Simulations of Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.com While specific docking studies for this compound with BSA are not available, the expected binding mode can be inferred from its structure and from studies with other ligands.

A simulation would likely predict that the dodecyl tail of the compound binds within one of BSA's main hydrophobic cavities, such as Site I (in subdomain IIA) or Site II (in subdomain IIIA). eurjchem.com Site I is a notable binding location for many compounds and is in the vicinity of the tryptophan residue Trp-212. eurjchem.com The simulation would model the van der Waals interactions between the alkyl chain and the nonpolar amino acid residues lining the pocket. Simultaneously, the polar ester group and the charged ammonium headgroup would be positioned to form hydrogen bonds or electrostatic interactions with nearby polar or acidic residues (e.g., arginine, lysine, aspartate). eurjchem.com Such simulations provide valuable, atomistic-level insights into the specific residues involved in the binding and help rationalize the thermodynamic data obtained from experimental methods like fluorescence spectroscopy. nih.gov

Modulation of Biological Barrier Permeation

Amphiphilic amino acid esters are recognized for their ability to act as chemical penetration enhancers, molecules that reversibly decrease the barrier resistance of the skin to facilitate the transport of other substances.

Mechanisms of Interaction with Lipid Bilayers (e.g., Skin Permeation Enhancement)

The primary barrier to transdermal transport is the stratum corneum (SC), the outermost layer of the skin. The SC's structure is often described as a "brick and mortar" model, with protein-rich corneocytes (the "bricks") embedded in a continuous, highly-ordered intercellular lipid matrix (the "mortar"). This lipid matrix, composed mainly of ceramides, cholesterol, and free fatty acids, forms lamellar bilayers that are crucial for the skin's barrier function.

This compound, as a cationic amphiphile, enhances permeation by disrupting the organization of this lipid matrix. The mechanism involves the insertion of its hydrophobic dodecyl tail among the acyl chains of the SC lipids. nih.gov This intercalation disrupts the tight, ordered, and often crystalline packing of the lipid lamellae. nih.govsemanticscholar.org The presence of the enhancer molecule increases the fluidity of the lipid bilayers, a process known as fluidization. nih.govnih.gov This disruption creates transient defects or disordered regions within the bilayer, which increases its permeability and allows co-administered substances to diffuse through the barrier more readily. Techniques like Differential Scanning Calorimetry (DSC) can be used to measure the effect of enhancers on the thermal transitions of SC lipids, where a lowering of transition temperatures indicates lipid bilayer disruption.

| Enhancer Class | Effect on Lipid Transition Temp. (Tm) | Inferred Mechanism | Reference |

|---|---|---|---|

| Terpenes (e.g., Menthol, Limonene) | Shifts Tm of lipid transitions to lower temperatures. | Disruption and fluidization of the lipid bilayer. | nih.gov |

| Fatty Acids (e.g., Oleic Acid) | Disrupts SC lipid order and increases disorder. | Perturbation of the lamellar and lateral lipid organization. | nih.gov |

| Solvents (e.g., Ethanol) | Enhances mobility of lipid chains and can extract lipids. | Fluidization and creation of channels within the lipid layer. | nih.gov |

Effects on Tight Junctions and Intercellular Pathways

This interaction could modulate the paracellular pathway, which is controlled by tight junctions and governs the passage of ions and solutes between cells nih.govmdpi.com. The presence of the positively charged amine group on the alanine ester might also lead to electrostatic interactions with negatively charged components of the cell surface and tight junction proteins. It is hypothesized that such disruptions could be concentration-dependent. However, without specific studies on this compound, these potential effects remain theoretical, drawing parallels from the behavior of other long-chain amphiphilic molecules nih.govresearchgate.net. Further research is necessary to elucidate the specific impact of this compound on the intricate network of proteins that maintain epithelial and endothelial barrier function mdpi.com.

Grafting and Functionalization of Nanoparticles for Advanced Research

The functionalization of nanoparticles with amino acids and their derivatives is a burgeoning field in biomaterials science, aimed at enhancing biocompatibility and directing cellular responses nih.govgoogle.com. Alanine esters are used to modify the surfaces of materials like hydroxyapatite (B223615) (HAp), a primary mineral component of bone, to improve their integration with biological tissues.

Grafting Methodologies onto Hydroxyapatite Nanoparticles

Research into the functionalization of hydroxyapatite nanoparticles has explored several methodologies for grafting alanine, utilizing precursors like L-alanine (B1666807) and L-alanine methyl ester hydrochloride. These methods provide a template for how this compound could potentially be attached to similar nanoparticles.

Two primary methods have been described for this purpose:

In Situ Grafting: In this method, the alanine precursor is added during the synthesis of the hydroxyapatite nanoparticles. This approach allows for the incorporation of the amino acid ester throughout the nanoparticle structure as it forms, potentially leading to a more uniform distribution and higher grafting content.

Simple Mixing: This post-synthesis modification involves homogenizing the pre-formed hydroxyapatite nanopowder with the alanine ester. The mixture is typically vortexed and then rinsed to remove any unbound molecules. This method modifies the surface of the existing nanoparticles.

These methodologies offer versatile strategies for creating functionalized biomaterials tailored for specific biological applications nih.govacs.orgacs.org.

Characterization of Grafted Alanine Content and Distribution (e.g., TGA, FTIR)

Confirming the successful grafting of alanine esters onto hydroxyapatite nanoparticles and quantifying the amount of grafted material is crucial. Thermogravimetric Analysis (TGA) and Fourier-Transform Infrared Spectroscopy (FTIR) are two key analytical techniques used for this characterization.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. By comparing the thermal decomposition profiles of pure hydroxyapatite with the alanine-grafted samples, the percentage of the organic component (the alanine ester) can be determined. For instance, studies using L-alanine and its methyl ester have shown organic content ranging from 8 wt% to 25 wt%, depending on the grafting method used.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the functional groups present in a sample. In the context of alanine-grafted HAp, FTIR spectra would confirm the presence of characteristic vibrational modes from both the hydroxyapatite and the alanine ester. For example, spectra of HAp would show characteristic peaks for phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups. The spectra of the grafted samples would exhibit additional peaks corresponding to the alanine ester, such as those from N-H, C-H, and C=O bonds, confirming the presence of the amino acid derivative on the nanoparticle surface.

The table below summarizes representative characterization data from studies on L-alanine grafted onto hydroxyapatite nanoparticles.

| Grafting Method | Alanine Precursor | Organic Content (wt% by TGA) | Key FTIR Observations |

| In Situ Synthesis A | L-alanine | 10% | Presence of characteristic L-alanine modes (NH₃ and CH₃) confirmed alongside HAp peaks. |

| In Situ Synthesis E | L-alanine methyl ester hydrochloride | 14% | Presence of characteristic L-alanine modes (NH₃ and CH₃) and additional ester modes (C-O, C=O) confirmed. |

| Simple Mixing A | L-alanine | 8% | Presence of characteristic L-alanine modes (NH₃ and CH₃) confirmed on the HAp surface. |

| Thermal Treatment E | L-alanine methyl ester hydrochloride | 25% | Highest organic content, with strong characteristic peaks for both HAp and the alanine methyl ester hydrochloride. |

Cellular Response Studies in Biomaterial Contexts (e.g., Protein Adsorption, Cell Viability in vitro)

The ultimate goal of functionalizing biomaterials like hydroxyapatite with alanine esters is to modulate their interaction with the biological environment. Key aspects of this interaction are protein adsorption and cellular viability.

Protein Adsorption: The initial event upon implantation of a biomaterial is the adsorption of proteins from the surrounding biological fluids mcmaster.canih.govmdpi.com. This adsorbed protein layer mediates subsequent cellular interactions nih.gov. Modifying the surface of hydroxyapatite with amino acids can significantly influence this process nih.gov. The introduction of the alanine ester can alter the surface chemistry, affecting the type and amount of proteins that adsorb researchgate.net. Studies have shown that alanine-grafted hydroxyapatite can exhibit higher protein adsorption compared to unmodified HAp researchgate.net. This is attributed to the presence of additional binding sites provided by the amino acid functional groups. For instance, surfaces modified with L-alanine methyl ester hydrochloride showed a significant increase in protein adsorption over time.

Cell Viability in vitro: Ensuring that a modified biomaterial is not cytotoxic is a fundamental requirement mdpi.comresearchgate.net. Cell viability assays are performed to assess the biocompatibility of the functionalized nanoparticles. Studies conducted with MG-63 human osteoblastic cells have shown that the viability of cells incubated with alanine-grafted hydroxyapatite samples is well-preserved. In fact, in many cases, the cell viability was higher for the grafted samples compared to the unmodified hydroxyapatite. This suggests that the grafting of alanine not only enhances protein interaction but also maintains or even improves the biocompatibility of the material, making it a promising candidate for applications in regenerative medicine and tissue engineering.

The table below presents illustrative data on the biological response to L-alanine functionalized hydroxyapatite.

| Sample ID | Grafting Method | Alanine Precursor | Relative Protein Adsorption (vs. HAp) | Cell Viability (MG-63 cells) |

| HAp | N/A | N/A | 1.00 | Baseline |

| ISA | In Situ Synthesis A | L-alanine | Increased | Well-preserved, above HAp |

| ISE | In Situ Synthesis E | L-alanine methyl ester hydrochloride | Significantly Increased | Well-preserved, above HAp |

| SMA | Simple Mixing A | L-alanine | Increased | Well-preserved, above HAp |

Applications in Specialized Academic Research Fields

Design and Engineering of Advanced Surfactants and Amphiphiles

The design of novel surfactants with tailored properties is a major focus in colloid and interface science. Amino acid-based surfactants are particularly attractive due to their derivation from renewable resources and inherent biodegradability. science.govalfa-chemistry.com

Alanine (B10760859), dodecyl ester, hydrochloride is a prime example of a cationic surfactant derived from an amino acid. This class of surfactants is synthesized by reacting an amino acid with a fatty alcohol, forming an ester bond that connects the hydrophilic amino acid headgroup to the hydrophobic tail. alfa-chemistry.comub.edu This ester linkage is a key structural feature, as it is susceptible to hydrolysis, contributing to the compound's biodegradability. science.govresearchgate.net

The choice of amino acid significantly influences the surfactant's properties. Alanine-based surfactants, for instance, are noted for their excellent foaming capabilities when compared to surfactants derived from other amino acids like glutamic acid. alfa-chemistry.com The combination of a simple, small amino acid like alanine with a 12-carbon (dodecyl) chain provides a balance of surface activity and solubility. The hydrochloride salt form enhances its water solubility and imparts a positive charge, making it effective in applications requiring cationic surfactants.

| Amino Acid Base | Typical Foaming Performance | Foam Stability | Key Structural Feature |

|---|---|---|---|

| Alanine | Superior | Good | Small, non-polar side chain |

| Glycine | Superior | Good | Smallest amino acid, no side chain |

| Glutamate | Moderate | Good | Contains a second carboxyl group |

This table provides a comparative analysis of performance characteristics for different amino acid-based surfactants based on findings reported in the literature. alfa-chemistry.com

The performance of surfactants can be significantly enhanced through the formation of binary or mixed systems, where two or more different surfactants are combined. These mixtures often exhibit synergistic effects, leading to properties that are superior to those of the individual components.

Research in this area has explored mixtures of cationic amino acid-based surfactants with other types of surfactants. For example, studies on the long-chain ester of arginine, another cationic amino acid surfactant, have shown that mixing it with nonionic alkyl polyglucosides can yield favorable physicochemical behaviors and antimicrobial activities. chalmers.se While this specific research used an arginine derivative, the principles are directly applicable to Alanine, dodecyl ester, hydrochloride. Combining this cationic surfactant with nonionic or zwitterionic surfactants could be used to fine-tune properties such as critical micelle concentration (CMC), surface tension reduction, and the structure of self-assembled aggregates for specific research applications.

Biochemical and Enzymatic Reaction Studies

The ester linkage in this compound makes it a recognizable substrate for a wide range of hydrolytic enzymes, such as esterases and lipases. This characteristic is exploited in various biochemical and enzymatic studies.

Biocatalysis utilizes enzymes to perform chemical transformations, offering high specificity and mild reaction conditions. This compound can serve as a model substrate in studies focused on esterase and lipase (B570770) activity. The enzymatic hydrolysis of the ester bond breaks the molecule into L-alanine (B1666807) and dodecanol (B89629), a reaction that can be monitored to quantify enzyme kinetics.

For instance, research on leukocyte esterase (LE), an enzyme produced by white blood cells, has utilized a tosyl-L-alanyl ester derivative as a substrate to measure enzymatic activity electrochemically. nih.gov The study demonstrated that the alanine ester was effectively recognized and hydrolyzed by the enzyme. This highlights the utility of alanine esters as specific substrates in biocatalytic assays. The kinetic parameters determined in such a study provide quantitative insight into the enzyme's efficiency with the substrate. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Michaelis Constant (Km) | 0.24 mM | Indicates the substrate concentration at which the reaction rate is half of Vmax, reflecting enzyme-substrate affinity. |

| Maximum Current (Imax) | 0.13 mA cm-1 | Represents the maximum rate of reaction in the electrochemical assay. |

Data adapted from a study on an analogous alanine ester substrate, demonstrating its utility in quantifying enzyme kinetics. nih.gov

The specific molecular interactions between an enzyme's active site and its substrate are fundamental to its catalytic function. This compound can be used as a probe to investigate these interactions. By modifying the structure of the substrate (e.g., changing the alkyl chain length or the amino acid) and observing the effect on reaction rates, researchers can map the steric and electronic requirements of an enzyme's active site.

Furthermore, enzyme-substrate interactions can be harnessed to drive other molecular processes. A notable study demonstrated that the interaction between the enzyme α-chymotrypsin and various amino acid ester derivatives could promote the self-assembly of these molecules into supramolecular hydrogels. rsc.org The enzyme's binding to the amino acid ester substrate facilitates the formation of nanofibrous structures, significantly accelerating the gelation process. This research provides a powerful example of how the specific recognition between an enzyme and a substrate like an alanine ester can be used to control the formation of advanced biomaterials. rsc.org

Biomolecular condensates are non-membrane-bound organelles that form within cells via liquid-liquid phase separation (LLPS). These compartments play a crucial role in regulating biochemical reactions by concentrating specific enzymes and substrates. condensates.comnih.gov

The study of enzymatic reactions within these condensates is a frontier in cell biology and bioengineering. Research has shown that the chemical composition of a condensate can dramatically affect the kinetics of an encapsulated enzymatic reaction. nih.govresearchgate.net For a substrate like this compound, its partitioning into a biomolecular condensate could significantly influence its hydrolysis by a co-sequestered esterase. The condensate environment can increase the effective concentrations of both enzyme and substrate, potentially accelerating the reaction rate. researchgate.net Conversely, the physicochemical properties within the condensate, such as molecular crowding or altered pH, could also modulate enzyme activity. nih.gov While direct studies on this compound within biomolecular condensates are emerging, this remains a compelling area for future research to understand how cells spatially regulate metabolic pathways involving ester hydrolysis.

Strategies for Producing Optically Pure Compounds

The biological activity of molecules is often intrinsically linked to their three-dimensional structure, or stereochemistry. Alanine, like most amino acids (except glycine), is chiral, existing in two non-superimposable mirror-image forms: L-alanine and D-alanine. Consequently, producing optically pure (enantiomerically pure) this compound is critical for its application in fields like peptide synthesis, where stereochemical integrity is paramount.

The primary and most direct strategy for obtaining an optically pure final product is to begin the synthesis with an already enantiomerically pure starting material. orgsyn.orggoogle.comsigmaaldrich.com Synthesizing L-Alanine, dodecyl ester, hydrochloride, for instance, involves using pure L-alanine as the precursor. The esterification process, typically a Fischer esterification involving the reaction of L-alanine with dodecanol in the presence of an acid catalyst like hydrogen chloride, does not affect the chiral center at the alpha-carbon. This ensures that the stereochemistry of the starting amino acid is retained in the final ester product. google.com

Several methods exist for ensuring the enantiomeric purity of the starting amino acid or for separating mixtures:

Enzymatic Resolution: Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated. For example, lipases can be used in the enantioselective acylation of racemic amines. google.com

Chiral Chromatography: This is a powerful analytical and preparative technique. A racemic mixture is passed through a column containing a chiral stationary phase. One enantiomer interacts more strongly with this phase, causing the two enantiomers to travel through the column at different rates and elute separately. researchgate.net High-performance liquid chromatography (HPLC) with a chiral column is a common method to verify the enantiomeric purity of the final amino acid ester product. researchgate.net

The synthesis of L-alanine isopropyl ester hydrochloride, a related compound, has been demonstrated with high purity (up to 99%) and high yield (up to 93.7%) by reacting L-alanine with isopropanol (B130326) and a catalyst, illustrating the feasibility of producing these chiral esters on a larger scale. google.com

Peptide Chemistry and Rational Peptide Design

Applications in Tailoring Peptide Solubility and Bioavailability

The incorporation of a long hydrocarbon chain, such as the dodecyl group, significantly alters the physicochemical properties of a peptide, most notably its lipophilicity (or hydrophobicity). explorationpub.comresearchgate.net Lipophilicity is a key factor that influences a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, which collectively determine its bioavailability. pg.edu.plnih.gov

Enhanced Plasma Stability: The bulky, hydrophobic dodecyl chain can sterically hinder the approach of proteolytic enzymes, which are responsible for degrading peptides in the bloodstream. This protective effect can significantly prolong the peptide's half-life in circulation.

Improved Membrane Interaction: Increased lipophilicity can enhance the peptide's ability to interact with and potentially cross biological membranes, a critical step for reaching intracellular targets. pg.edu.pl

Altered Solubility: While increasing lipophilicity, the dodecyl group concurrently decreases the peptide's solubility in aqueous environments. This can be a double-edged sword; while it may improve membrane partitioning, excessive hydrophobicity can lead to aggregation and precipitation, reducing the concentration of the free, active peptide. pg.edu.pl

Bio-distribution: Highly lipophilic compounds may be more readily distributed into and potentially sequestered within adipose (fat) tissue, which can act as a reservoir but may also reduce the concentration of the drug available at its target site. pg.edu.pl

Therefore, the use of this compound allows for the fine-tuning of a peptide's properties to strike a balance between stability, membrane interaction, and adequate solubility for optimal bioavailability. explorationpub.com

Design of Bioactive Peptide Analogs

The rational design of peptides involves modifying their amino acid sequence to enhance their therapeutic properties, such as potency, selectivity, and stability. nih.govresearchgate.netnih.govmdpi.com Using non-standard amino acids like this compound is a powerful strategy in this process. researchgate.net